N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide
Description
N-{2-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole moiety linked via a sulfanyl group to a cyclohexyl ring and a 4-chlorobenzenesulfonamide group. This compound combines structural motifs common in medicinal chemistry: the sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase, dihydropteroate synthase) , while the 1,2,4-triazole ring contributes to hydrogen bonding and metal coordination capabilities .
Properties
IUPAC Name |
N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O2S2/c15-10-5-7-11(8-6-10)24(21,22)19-12-3-1-2-4-13(12)23-14-18-17-9-20(14)16/h5-9,12-13,19H,1-4,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCXIDHSZQMHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=NN=CN3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the introduction of the amino group. The cyclohexyl group is then attached via a nucleophilic substitution reaction. Finally, the chlorobenzenesulfonamide moiety is introduced through a sulfonation reaction using chlorobenzenesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but they likely involve key signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Sulfanyl Linkages
Compound A : N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Key Differences: Replaces the cyclohexyl group with a 2-chlorophenylacetamide chain. Features a methylsulfanylbenzyl substituent on the triazole instead of an amino group.
- Implications: The phenylacetamide chain may reduce solubility compared to the cyclohexyl group in the target compound.
Compound B: N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
- Key Differences: Contains a trifluoromethylbenzamide group instead of a 4-chlorobenzenesulfonamide. A 4-fluorophenoxyethyl chain replaces the cyclohexyl group.
- The fluorophenoxyethyl chain introduces steric bulk, which may hinder binding to compact active sites .
Sulfonamide Derivatives with Heterocyclic Components
Compound C : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Key Differences :
- Substitutes the 1,2,4-triazole with a 1,2-oxazole ring.
- Lacks the sulfanyl-cyclohexyl linkage.
- The absence of a cyclohexyl group may result in poorer pharmacokinetic properties due to reduced lipophilicity .
Research Findings and Mechanistic Insights
- The 4-amino group on the triazole could mimic the flavin-adenine dinucleotide (FAD) binding observed in DprE1 inhibitors .
- Compound A : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to FtsZ polymerization disruption . The absence of a sulfonamide group may limit cross-reactivity with sulfonamide-sensitive targets.
- Compound B : Exhibited potent inhibition of Mycobacterium tuberculosis DprE1 (IC₅₀ = 0.12 µM), linked to its trifluoromethyl group enhancing target affinity .
Validation and Crystallographic Considerations
Structural comparisons rely on validated crystallographic data obtained via programs like SHELXL and WinGX . For example, Compound C’s crystal structure (R factor = 0.055) confirmed the oxazole ring’s planarity, which contrasts with the triazole ring’s conformational flexibility in the target compound . Such differences underscore the importance of crystallographic validation in structure-activity relationship (SAR) studies .
Biological Activity
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl}-4-chlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structure comprising a triazole ring, a sulfenamide linkage, and a chlorobenzenesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 377.90 g/mol. The presence of the triazole ring is particularly noteworthy as it is often associated with various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The triazole structure can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of Sulfenamide : The sulfenamide group is introduced via a reaction between a thioether and an amine.
- Coupling with Chlorobenzenesulfonamide : The final step involves coupling the intermediate with 4-chlorobenzenesulfonamide to yield the target compound.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 4-amino-4H-1,2,4-triazole possess potent activity against various bacterial strains and fungi. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes.
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was demonstrated in vitro using various cancer cell lines.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazole derivatives revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after 24 hours of treatment at concentrations above 10 µM.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in cellular metabolism.
- Cell Cycle Arrest : Induction of cell cycle arrest at the G0/G1 phase in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptosis pathways.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antimicrobial |
| Compound B | Structure B | Anticancer |
| N-{2-[...] | Structure C | Antimicrobial & Anticancer |
The uniqueness of N-{2-[...] lies in its dual action against microbial pathogens and cancer cells, setting it apart from other compounds that typically target only one area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
